molecular formula C11H24IN B6354106 N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide CAS No. 1335241-44-5

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide

Cat. No. B6354106
CAS RN: 1335241-44-5
M. Wt: 297.22 g/mol
InChI Key: JAJXLSVOCWZWQJ-NJJJQDLFSA-M
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Description

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide (DEDIPI) is a synthetic organic molecule that has been used in a variety of scientific research applications. It is a quaternary ammonium salt that can be prepared from a variety of starting materials, including diethyl 2,6-dimethylpiperidine and iodine. DEDIPI has been used for a variety of purposes, including as an anion-binding agent, as a catalyst for organic reactions, and in the synthesis of other organic molecules. Additionally, DEDIPI has been studied for its biochemical and physiological effects on cells, as well as its potential applications in laboratory experiments.

Scientific Research Applications

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has been used in a variety of scientific research applications. It has been used as an anion-binding agent, as a catalyst for organic reactions, and in the synthesis of other organic molecules. Additionally, this compound has been used as a model compound for studying the structure and reactivity of quaternary ammonium salts. It has also been used in the study of the mechanism of action of anion-binding agents, such as ion-exchange resins.

Mechanism of Action

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide is an anion-binding agent, which means that it binds to anions (negatively charged ions) in solution. This binding occurs through electrostatic interactions between the positively charged nitrogen atoms of the this compound molecule and the negatively charged anions. The binding of anions to this compound can be used to separate anions from a solution, or to catalyze reactions between anions and other molecules.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects on cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth of certain types of bacteria. Additionally, this compound has been shown to reduce the activity of certain enzymes, such as proteases and phosphatases, which can be used to study the mechanism of action of these enzymes.

Advantages and Limitations for Lab Experiments

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound can be used to catalyze reactions between anions and other molecules, and it can be used to study the mechanism of action of anion-binding agents. However, this compound has some limitations for laboratory experiments. It is not very water-soluble, and it can be toxic if ingested or inhaled.

Future Directions

In the future, N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide could be used to study the mechanism of action of other anion-binding agents, such as ion-exchange resins. Additionally, this compound could be used to study the biochemical and physiological effects of anions on cells. Furthermore, this compound could be used to study the mechanism of action of enzymes, such as proteases and phosphatases. Finally, this compound could be used to catalyze reactions between anions and other molecules, such as proteins, nucleic acids, and carbohydrates.

Synthesis Methods

N,N-Diethyl-2,6-cis-dimethylpiperidinium Iodide can be synthesized in a two-step process, beginning with the reaction of diethyl 2,6-dimethylpiperidine with iodine. In the first step, the iodine is reacted with the diethyl 2,6-dimethylpiperidine in a 1:1 molar ratio, in the presence of a solvent such as dichloromethane. The reaction produces a yellowish-brown solution of this compound. The reaction is complete when the solution becomes clear. The second step involves the removal of the solvent, which can be accomplished by distillation.

properties

IUPAC Name

(2S,6R)-1,1-diethyl-2,6-dimethylpiperidin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N.HI/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1/t10-,11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJXLSVOCWZWQJ-NJJJQDLFSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1([C@@H](CCC[C@@H]1C)C)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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